molecular formula C18H14N6O5 B2975448 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881565-81-7

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2975448
CAS No.: 881565-81-7
M. Wt: 394.347
InChI Key: LCNOLXJXYLIOOG-UHFFFAOYSA-N
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Description

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a dinitrophenyl group and a methoxyethyl group attached to an imidazoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps:

    Formation of the Imidazoquinoxaline Core: The initial step involves the synthesis of the imidazoquinoxaline core. This can be achieved through the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.

    Introduction of the Dinitrophenyl Group: The next step involves the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

    Attachment of the Methoxyethyl Group: The final step involves the alkylation of the imidazoquinoxaline core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction: Formation of 2-(3,5-diaminophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biochemical Probes: It can be used as a fluorescent probe for detecting specific biomolecules in biological samples.

Mechanism of Action

The mechanism of action of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and other proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    2-(3,5-diaminophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline: The amino groups can alter the compound’s electronic properties and biological activity.

    1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline: Lacks the dinitrophenyl group, which may reduce its potential as a biochemical probe.

Uniqueness

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the presence of both the dinitrophenyl and methoxyethyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-(3,5-dinitrophenyl)-3-(2-methoxyethyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O5/c1-29-7-6-22-17(11-8-12(23(25)26)10-13(9-11)24(27)28)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNOLXJXYLIOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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